molecular formula C11H13NO3 B1195776 3,4-Dimethylhippuric acid CAS No. 23082-12-4

3,4-Dimethylhippuric acid

Cat. No.: B1195776
CAS No.: 23082-12-4
M. Wt: 207.23 g/mol
InChI Key: ZDHXVMSVUHHHAE-UHFFFAOYSA-N
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Description

3,4-Dimethylhippuric acid is an organic compound belonging to the class of hippuric acids. These compounds are characterized by the presence of a benzoyl group linked to the N-terminal of a glycine molecule. The molecular formula of this compound is C11H13NO3, and it has a molecular weight of 207.23 g/mol .

Biochemical Analysis

Biochemical Properties

3,4-Dimethylhippuric acid plays a significant role in biochemical reactions as a metabolite of 1,2,4-trimethylbenzene. It interacts with various enzymes and proteins during its formation and excretion. The primary enzyme involved in its formation is cytochrome P450, which catalyzes the oxidation of 1,2,4-trimethylbenzene to form this compound . This interaction is crucial for the detoxification process, as it converts the potentially harmful 1,2,4-trimethylbenzene into a more water-soluble compound that can be excreted in urine.

Cellular Effects

This compound influences various cellular processes, particularly in cells exposed to 1,2,4-trimethylbenzene. It has been observed that high concentrations of 1,2,4-trimethylbenzene can lead to increased formation of this compound due to the saturation of other detoxification pathways . This metabolite can affect cell signaling pathways, gene expression, and cellular metabolism by altering the levels of reactive oxygen species and other metabolites within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its formation through the oxidation of 1,2,4-trimethylbenzene by cytochrome P450 enzymes . This process results in the formation of an intermediate compound, which is then conjugated with glycine to form this compound . This compound can inhibit or activate various enzymes involved in cellular metabolism, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are influenced by factors such as temperature, pH, and the presence of other chemicals . Long-term exposure to this compound has been shown to affect cellular function, including alterations in metabolic pathways and enzyme activity . These changes can be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound is generally well-tolerated and does not cause significant adverse effects . At high doses, this compound can lead to toxic effects, including liver and kidney damage, due to the accumulation of reactive metabolites . Threshold effects have been observed, where the toxic effects become more pronounced at higher concentrations .

Metabolic Pathways

This compound is involved in the metabolic pathways of 1,2,4-trimethylbenzene. The primary pathway involves the oxidation of 1,2,4-trimethylbenzene by cytochrome P450 enzymes, followed by conjugation with glycine to form this compound . This pathway is crucial for the detoxification and excretion of 1,2,4-trimethylbenzene, as it converts the compound into a more water-soluble form that can be easily excreted in urine .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . The distribution of this compound is influenced by factors such as blood flow, tissue permeability, and the presence of other chemicals .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with various enzymes and proteins involved in cellular metabolism . This compound can also be found in other cellular compartments, such as the mitochondria and endoplasmic reticulum, where it may affect the activity and function of specific enzymes . Targeting signals and post-translational modifications play a role in directing this compound to these specific compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethylhippuric acid typically involves the reaction of 3,4-dimethylbenzoic acid with glycine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethylhippuric acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,4-Dimethylhippuric acid has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dimethylhippuric acid is unique due to its specific substitution pattern on the benzoyl ring, which influences its chemical reactivity and biological activity. Compared to other dimethylhippuric acids, it may exhibit different metabolic pathways and interactions with biological systems .

Properties

IUPAC Name

2-[(3,4-dimethylbenzoyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-7-3-4-9(5-8(7)2)11(15)12-6-10(13)14/h3-5H,6H2,1-2H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDHXVMSVUHHHAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10177656
Record name 3,4-Dimethylhippuric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10177656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23082-12-4
Record name 3,4-Dimethylhippuric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023082124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dimethylhippuric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10177656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(3,4-dimethylphenyl)formamido]acetic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 3,4-dimethylhippuric acid in occupational health?

A: this compound serves as a valuable biomarker for assessing exposure to 1,2,4-trimethylbenzene, a common industrial solvent. Studies have shown a direct correlation between the levels of this compound in urine and the extent of 1,2,4-trimethylbenzene exposure in workers. [, , , ] This correlation makes it a useful tool in occupational health monitoring.

Q2: How is this compound formed in the body?

A: this compound is a metabolite of 1,2,4-trimethylbenzene. [, , ] Following exposure, 1,2,4-trimethylbenzene undergoes a series of metabolic transformations in the liver, ultimately resulting in the formation of this compound, which is then excreted in the urine.

Q3: How do physiological factors like exercise affect the levels of this compound?

A: Research utilizing physiologically based toxicokinetic models suggests that physical activity can significantly influence the levels of this compound in the body. [] Increased physical exertion, such as moderate exercise, can lead to elevated levels of this metabolite in urine, particularly in the period immediately following exposure. This highlights the importance of considering activity levels when interpreting biomarker data.

Q4: Does the timing of urine sample collection impact the interpretation of this compound levels?

A: Yes, the timing of urine sample collection is crucial when utilizing this compound as a biomarker for 1,2,4-trimethylbenzene exposure. [] End-of-shift urine samples primarily reflect the exposure from that specific workday, while samples collected before the start of a shift, particularly on a Friday, provide a more cumulative measure of exposure over the entire workweek. This understanding is vital for accurate exposure assessment and risk management.

Q5: How is this compound quantified in urine samples?

A5: While the provided research abstracts do not detail specific analytical techniques, the quantification of this compound in urine samples likely involves methods like high-performance liquid chromatography (HPLC) or gas chromatography (GC), often coupled with mass spectrometry (MS). These methods offer the sensitivity and selectivity required to accurately measure metabolite levels in biological matrices.

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